Boc-aza-L-leucine

Description

The exact mass of the compound Boc-aza-L-leucine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-aza-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-aza-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDQZVYJKDSORW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592156 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94778-71-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-aza-L-leucine: A Unique Building Block for Peptidomimetics

Introduction: Decoding the "Aza-Leucine" Nomenclature

In the field of peptide chemistry and drug discovery, the precise structure of a synthetic building block is paramount. The compound commonly referred to as Boc-aza-L-leucine (CAS No: 94778-71-9) presents an important case study in nomenclature. While the "aza" prefix typically signifies the replacement of an alpha-carbon (Cα) with a nitrogen atom within the amino acid backbone, the structure corresponding to this CAS number is systematically named (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid .[1]

This reveals that the compound is not a direct backbone-modified analog of leucine, but rather a derivative of L-alanine, featuring a dimethylamino group on the beta-carbon (Cβ). This structural distinction is critical, as it imparts unique chemical properties—basicity, steric hindrance, and hydrogen bonding potential—that differ significantly from both canonical leucine and true backbone aza-amino acids. This guide provides an in-depth analysis of this unique molecule's structure, properties, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Boc-aza-L-leucine is a chiral molecule whose utility in synthesis is dictated by its distinct functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group, a free carboxylic acid, and a tertiary amine side chain.

Structural Analysis

The core structure consists of:

-

L-Alanine Core: The stereochemistry is retained in the L-configuration at the alpha-carbon, which is crucial for recognition by biological systems and for maintaining desired peptide conformations.[1]

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group masks the α-amino group, preventing its participation in unwanted side reactions during peptide synthesis. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2]

-

β-Dimethylamino Group: The presence of a -(CH₂)N(CH₃)₂ side chain introduces a basic, nucleophilic center, significantly increasing the polarity and hydrogen bond accepting capability of the residue compared to the hydrophobic isobutyl side chain of leucine.

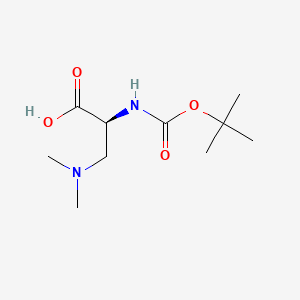

Caption: Chemical structure of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid.

Physicochemical Data Summary

The key properties of Boc-aza-L-leucine are summarized below for quick reference.

| Property | Value | Reference(s) |

| Systematic Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | [1] |

| CAS Number | 94778-71-9 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 232.28 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dry, well-ventilated place (2-8°C recommended) | [4] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | Inferred from structure |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

~1.4 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~2.3 ppm (s, 6H): A singlet from the six equivalent protons of the two N-methyl groups.

-

~2.5-3.0 ppm (m, 2H): Multiplets for the two diastereotopic protons on the β-carbon.

-

~4.2 ppm (m, 1H): A multiplet for the proton on the α-carbon.

-

~5.5 ppm (br d, 1H): A broad doublet for the NH proton of the carbamate, which may exchange with D₂O.

-

~10-12 ppm (br s, 1H): A broad singlet for the carboxylic acid proton, which will exchange with D₂O.

-

-

¹³C NMR:

-

~28 ppm: Signal for the three methyl carbons of the Boc group.

-

~45 ppm: Signal for the two N-methyl carbons.

-

~55-60 ppm: Signals for the α- and β-carbons.

-

~80 ppm: Signal for the quaternary carbon of the Boc group.

-

~156 ppm: Signal for the carbamate carbonyl carbon.

-

~175 ppm: Signal for the carboxylic acid carbonyl carbon.

-

-

Mass Spectrometry (ESI+):

-

Expected (M+H)⁺: m/z 233.15

-

Key Fragments: A prominent fragment at m/z 133.10 corresponding to the loss of the Boc group (-C₅H₈O₂), and a fragment at m/z 187.14 corresponding to the loss of carbon dioxide (-CO₂).

-

Synthesis and Reactivity

Synthesis

While specific literature on the synthesis of this exact molecule is sparse, a plausible synthetic route would involve starting from a protected L-serine or L-aspartic acid derivative. A likely pathway involves the reductive amination of a Boc-protected β-aldehyde derivative of alanine with dimethylamine.

Reactivity in Peptide Synthesis

The primary application of Boc-aza-L-leucine is as a building block in solid-phase peptide synthesis (SPPS).[1] Its reactivity is governed by its two main functional sites: the carboxylic acid and the Boc-protected amine.

-

Coupling Reaction: The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form a highly reactive ester or acylurea. This activated species then readily reacts with the free N-terminal amine of a resin-bound peptide to form a new peptide bond. The tertiary amine in the side chain is generally not reactive under these conditions but may influence the local pH.

-

Deprotection: After coupling, the Boc group is removed from the newly incorporated residue to expose a new N-terminal amine for the next coupling cycle. This is achieved by treating the peptide-resin with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][]

Sources

Boc-aza-L-leucine: A Guide to Synthesis and Purification

An In-depth Technical Guide for Drug Development Professionals

Abstract

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are crucial building blocks in the development of peptidomimetics.[1] This substitution introduces significant changes to the peptide backbone, including altered conformational preferences and enhanced resistance to enzymatic degradation.[1][2] Boc-aza-L-leucine, in particular, is a valuable synthon for introducing a constrained, protease-resistant leucine mimic into peptide sequences. This guide provides a comprehensive overview of the synthesis and purification of Boc-aza-L-leucine, focusing on robust methodologies and the scientific rationale behind key procedural steps. It is intended for researchers and professionals in peptide chemistry and drug development who require a practical, in-depth understanding of handling these unique molecules.

Introduction: The Significance of Aza-Leucine in Peptidomimetics

Peptides are highly potent and selective biological agents, but their therapeutic application is often hampered by poor metabolic stability.[3] The peptide bond is susceptible to cleavage by proteases, leading to rapid in-vivo degradation. Azapeptides overcome this limitation by replacing the α-CH group with a nitrogen atom, creating a semicarbazide linkage that is resistant to enzymatic hydrolysis.[2][4]

The incorporation of an aza-amino acid residue fundamentally alters the local geometry of the peptide backbone. The substitution of a tetrahedral carbon with a trigonal planar nitrogen restricts bond rotation, often inducing a β-turn conformation.[2][5] This conformational rigidity can lock the peptide into its bioactive shape, potentially enhancing receptor binding affinity and selectivity.

Boc-aza-L-leucine is a key reagent for incorporating this motif. The tert-butyloxycarbonyl (Boc) protecting group is essential for peptide synthesis, shielding the N-terminal amine to prevent unwanted side reactions during coupling steps.[6] It is stable under neutral and basic conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[][8]

Synthesis of Boc-aza-L-leucine

The synthesis of aza-amino acids can be challenging due to the altered steric and electronic properties of the hydrazine derivatives involved.[3] A common and effective strategy involves the N-alkylation of a protected hydrazine precursor to introduce the desired side chain. This "submonomer" approach avoids the difficulty of coupling a pre-formed, sterically hindered aza-amino acid.[3]

Synthetic Strategy Overview

The described methodology is a two-step process starting from L-leucine. First, L-leucine is converted to the corresponding α-bromo acid with retention of stereochemistry. This electrophile is then used to alkylate the N'-nitrogen of Boc-carbazate (tert-butyl carbazate). The final step is a decarboxylation to yield the target Boc-aza-L-leucine. This approach ensures precise control over the side-chain structure and stereochemistry.

Caption: General workflow for the synthesis of Boc-aza-L-leucine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of Boc-protected amino acids and aza-amino acid precursors.

Materials:

-

L-Leucine

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

tert-Butyl carbazate (Boc-carbazate)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1,4-Dioxane

Protocol:

-

Preparation of (S)-2-Bromo-4-methylpentanoic acid:

-

Dissolve L-leucine (1 equiv.) and potassium bromide (3 equiv.) in 2.5 M sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.2 equiv.) dropwise, maintaining the temperature below 5°C.

-

Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) generates a diazonium salt. In the presence of excess bromide ions, the diazonium group is displaced via an Sₙ2 reaction, resulting in the α-bromo acid with inversion of stereochemistry. However, due to the specific reaction conditions, retention of configuration is often observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude bromo-acid is typically used without further purification.

-

-

Synthesis of Boc-aza-L-leucine:

-

Dissolve tert-butyl carbazate (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3 equiv.).[9]

-

Add the crude (S)-2-Bromo-4-methylpentanoic acid (1.1 equiv.) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[9]

-

Causality: The N'-nitrogen of Boc-carbazate acts as a nucleophile, attacking the carbon bearing the bromine atom to form a stable intermediate. The bicarbonate base neutralizes the HBr byproduct.

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted starting materials.[10]

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.[10] This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Boc-aza-L-leucine, often as a viscous oil.[10][11]

-

Purification of Boc-aza-L-leucine

The final purity of the Boc-aza-L-leucine building block is paramount for successful peptide synthesis. Impurities can interfere with coupling reactions and complicate the purification of the final peptide.[12] Crude Boc-aza-L-leucine is typically a viscous, colorless, or light-yellow oil, which presents a purification challenge as oils do not form a stable crystal lattice.[13][14]

Purification Strategy Overview

The purification strategy depends on the state of the crude product. Column chromatography is a reliable method for purifying oily products. If the product can be solidified, crystallization is an effective and scalable alternative.

Caption: Decision workflow for the purification of Boc-aza-L-leucine.

Protocol 1: Purification by Column Chromatography

This is the most general method for purifying non-crystalline products.

Materials:

-

Silica gel (for column chromatography)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Ninhydrin stain or Potassium Permanganate stain

Protocol:

-

Prepare the Column: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or DCM).

-

Load the Sample: Dissolve the crude oily product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually adding methanol. A common eluent system is a 9:1 mixture of dichloromethane/methanol.[9]

-

Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product. The product can be visualized using a suitable stain.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-aza-L-leucine as an oil.

Protocol 2: Purification by Crystallization

For Boc-amino acids that resist direct crystallization from a solvent, a seeding and pulping method can be highly effective.[13][15] This process encourages solidification and then washes away soluble impurities.

Materials:

-

Seed crystals of Boc-aza-L-leucine (if available) or a glass rod for scratching

-

Weak polar solvent: n-hexane, cyclohexane, or diethyl ether[13]

Protocol:

-

Induce Solidification:

-

Place the crude, concentrated oil in a flask.

-

If seed crystals are available, add a very small amount (0.2-2% by weight) to the oil.[13]

-

If no seeds are available, use a glass rod to vigorously scratch the inside surface of the flask at the oil-air interface. This creates microscopic imperfections that can serve as nucleation sites.[16]

-

Allow the flask to stand at room temperature for several hours to days until the oil completely solidifies into a white or off-white mass.[13][15]

-

-

Pulping (Slurrying):

-

Once the product is solid, add a weak polar solvent such as n-hexane or diethyl ether (5-10 times the weight of the product).[13]

-

Causality: The desired product should be largely insoluble in this solvent, while many organic impurities will be washed away.

-

Stir the resulting slurry at room temperature for 2-4 hours. This process breaks up the solid and ensures thorough washing.

-

-

Isolation and Drying:

-

Filter the solid product using a Buchner funnel.

-

Wash the filter cake with a small amount of the cold pulping solvent.

-

Dry the product under reduced pressure at a moderate temperature (e.g., 40-60°C) to obtain the final, purified crystalline product.[13]

-

Data Summary and Characterization

The success of the synthesis and purification should be validated by yield calculation and purity analysis.

Expected Yields and Purity

| Method | Stage | Typical Yield | Typical Purity (HPLC) | Reference |

| Boc Protection & Alkylation | Synthesis | ~90-97% | (Crude) | [9] |

| Crystallization & Pulping | Purification | >90% (recovery) | >99% | [13] |

| Column Chromatography | Purification | 70-85% (recovery) | >98% | General Lab Practice |

Analytical Characterization

-

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is the standard method for assessing the purity of the final product.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of Boc-aza-L-leucine. The spectra should be consistent with the expected shifts for the Boc group protons (~1.4 ppm) and the leucine side-chain protons.[9]

-

Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular weight of the product [M+H]⁺ or [M+Na]⁺. For Boc-aza-L-leucine (C₁₀H₂₀N₂O₄), the molecular weight is 232.28 g/mol .[17]

Conclusion

The synthesis and purification of Boc-aza-L-leucine require a nuanced understanding of both hydrazine chemistry and the physical properties of protected amino acids. The methods outlined in this guide provide a robust framework for producing this valuable building block with high purity. Careful execution of the alkylation reaction followed by a methodical approach to purification—either through column chromatography for intractable oils or a dedicated crystallization and pulping procedure for solids—is critical for success. Mastery of these techniques enables researchers to confidently incorporate aza-leucine into novel peptide therapeutics, paving the way for the development of more stable and potent drug candidates.

References

-

Springer Nature. (2022). Advancing Azapeptides- A novel platform to expedite azapeptide synthesis and accelerate therapeutics development. Research Communities by Springer Nature. [Link]

-

Gale, D. C., et al. (2014). Diversity-Oriented Synthesis of Azapeptides with Basic Amino Acid Residues: Aza-Lysine, Aza-Ornithine, and Aza-Arginine. Organic Letters, ACS Publications. [Link]

-

MDPI. (n.d.). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. [Link]

- Google Patents. (n.d.).

-

bioRxiv. (2025). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. [Link]

-

Xtalks. (n.d.). Engineering Peptide Stability Through Azapeptide Synthesis and Applications. [Link]

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. [Link]

-

Estonian Academy Publishers. (2022). Aza-peptides: expectations and reality. [Link]

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

-

ACS Publications. (n.d.). Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains. [Link]

-

PubMed. (n.d.). Azapeptides and Their Therapeutic Potential. [Link]

-

Moonlight. (n.d.). [Literature Review] Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. [Link]

-

ACS Publications. (n.d.). Diversity-Oriented Synthesis of Azapeptides with Basic Amino Acid Residues: Aza-Lysine, Aza-Ornithine, and Aza-Arginine. [Link]

-

NIH. (n.d.). Aza-Amino Acids Disrupt β-Sheet Secondary Structures - PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

PrepChem.com. (n.d.). Synthesis of BOC-leucine. [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-L-Leucine in Modern Peptide Synthesis. [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kirj.ee [kirj.ee]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. BOC-L-Leucine: Synthesis, Role in Glucose Homeostasis and Potential Risks_Chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. ajpamc.com [ajpamc.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. scbt.com [scbt.com]

mechanism of action of Boc-aza-L-leucine

An In-Depth Technical Guide to the Mechanism of Action of Boc-aza-L-leucine Derivatives as Cysteine Protease Inhibitors

Abstract

Aza-peptides represent a pivotal class of peptidomimetics where the substitution of a backbone α-carbon with a nitrogen atom imparts unique conformational and electronic properties. This modification has been strategically employed to develop potent and selective enzyme inhibitors. This technical guide provides a comprehensive examination of the mechanism of action of inhibitors derived from Boc-aza-L-leucine, a key building block for targeting cysteine proteases. We will dissect the principles of reversible covalent inhibition, explore the structural basis for selectivity, provide detailed experimental protocols for characterization, and contrast the mechanism with that of classic irreversible inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and inhibitor design.

Introduction: The Aza-Peptide Advantage

Peptide-based molecules are central to biological signaling but often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Aza-peptides are peptidomimetics designed to overcome these limitations. By replacing the α-carbon of an amino acid residue with a nitrogen atom, several key advantages are introduced[1][2]:

-

Enhanced Metabolic Stability: The aza-peptide bond is resistant to cleavage by peptidases, prolonging the molecule's half-life.[1]

-

Altered Conformation: The substitution induces a distinct bend in the peptide backbone, which can be exploited to favor conformations that enhance binding to biological targets.[1][2]

-

Loss of Chirality: The α-nitrogen atom is achiral, simplifying synthesis and stereochemical considerations.[1]

Boc-aza-L-leucine is a protected form of the aza-amino acid analog of leucine.[3][4][] It serves as a fundamental building block for synthesizing inhibitors where the leucine side chain is used as a recognition element, particularly for proteases that have a preference for large hydrophobic residues in their S1 binding pocket.

Core Mechanism: Reversible Covalent Inhibition

While Boc-aza-L-leucine provides the specificity, the inhibitory action is driven by an electrophilic "warhead" appended to it. Aza-peptide aldehydes and ketones are a prominent class of such inhibitors that function via a reversible covalent mechanism.[1][6][7]

The canonical targets for aza-leucine based inhibitors are cysteine proteases, such as papain and the cathepsins (e.g., Cathepsin B, L, S).[8][9] These enzymes utilize a catalytic dyad composed of a cysteine and a histidine residue in their active site to perform catalysis.[8][10]

The mechanism of inhibition proceeds in two key steps:

-

Initial Non-covalent Binding: The inhibitor first docks into the active site, forming a non-covalent Michaelis complex. The leucine side chain of the aza-leucine residue is specifically recognized by the S1 subsite of the protease, which is typically a hydrophobic pocket.

-

Covalent Hemithioacetal Formation: The histidine residue of the catalytic dyad acts as a general base, deprotonating the thiol group of the active site cysteine. The resulting highly nucleophilic thiolate anion then attacks the electrophilic carbonyl carbon of the inhibitor's aldehyde or ketone warhead.[1][7][10] This attack forms a tetrahedral intermediate known as a hemithioacetal.[7][10]

This covalent bond formation is the cornerstone of the inhibitor's potency. However, unlike the stable bonds formed by irreversible inhibitors, the hemithioacetal is inherently unstable and its formation is reversible, allowing the enzyme to eventually be released.[1][11]

Figure 1: Mechanism of Reversible Covalent Inhibition.

A Critical Distinction: Reversible vs. Irreversible Inhibition

To fully appreciate the mechanism of aza-peptide aldehydes, it is instructive to compare them with classic irreversible cysteine protease inhibitors like E-64.[12]

-

Boc-aza-L-leucinal (Reversible): Forms a transient, covalent hemithioacetal. The equilibrium between the free enzyme and the covalent complex dictates the inhibitory effect.

-

E-64 (Irreversible): Possesses an epoxide warhead. The active site cysteine attacks the epoxide ring, leading to its opening and the formation of a highly stable thioether bond.[12][13][14] This bond is essentially permanent, leading to irreversible inactivation of the enzyme.[13][15][16]

This distinction has profound implications for drug development. Reversible inhibitors can offer a superior safety profile, as their effects can be diminished by clearance from the body, whereas irreversible inhibitors permanently destroy their target enzymes.

Specificity and Selectivity

The selectivity of an inhibitor for its target protease over other enzymes is paramount. For Boc-aza-L-leucine derivatives, selectivity is achieved through interactions at multiple sites.

-

P1 Residue: The aza-L-leucine residue is the primary determinant of specificity, directing the inhibitor to proteases with S1 pockets that accommodate large, hydrophobic side chains. This includes many papain-like cysteine proteases and the chymotrypsin-like (β5) subunit of the proteasome.[7]

-

P2/P3 Residues: Extending the aza-peptide chain to include P2 and P3 residues that interact with the corresponding S2 and S3 pockets of the enzyme can dramatically increase both potency and selectivity.[7] For example, designing a tripeptide sequence like Z-Leu-Leu-aza-Leu can optimize contacts within the entire active site cleft.[7]

| Inhibitor Class | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Reference |

| Peptidyl Aldehydes (Ac-LVK-CHO) | Cathepsin B | 4 | Reversible Covalent | |

| Peptidyl Aldehydes (Leupeptin) | Cathepsin B | 310 | Reversible Covalent | |

| Aza-Peptide Aldehydes/Ketones | Proteasome (β5) | ~2,300 | Reversible Covalent | [7] |

| E-64 | Papain | 9 | Irreversible | [16] |

| E-64 | Cathepsin B | IC₅₀ ~6 µM (filarial) | Irreversible | [14] |

| Table 1: Comparative inhibitory potencies of various cysteine protease inhibitors. Note: IC₅₀ values are context-dependent and can vary based on assay conditions. Data for aza-peptide aldehydes against the proteasome are in the µM range, highlighting selectivity differences. |

Experimental Characterization: Protocols and Workflows

Validating the mechanism of action and quantifying the potency of an inhibitor requires rigorous biochemical assays.

Protocol: Enzyme Inhibition Kinetics Assay

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a target cysteine protease using a fluorogenic substrate.

A. Materials and Reagents:

-

Target Enzyme: Purified Cathepsin B or Papain.

-

Inhibitor: Boc-aza-L-leucinal (or other derivative), dissolved in DMSO to create a 10 mM stock.

-

Substrate: Z-Phe-Arg-AMC (for Cathepsin B/Papain), dissolved in DMSO to create a 10 mM stock.

-

Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5.

-

Activation Buffer: Assay buffer containing 5 mM Dithiothreitol (DTT).

-

Instrumentation: Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

B. Step-by-Step Methodology:

-

Enzyme Activation: Prepare a working solution of the enzyme (e.g., 2X final concentration) in Activation Buffer. Incubate at 37°C for 15 minutes to ensure the active site cysteine is in its reduced state.

-

Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

-

Pre-incubation: In a 96-well black plate, add 50 µL of the activated enzyme solution to wells containing 25 µL of the serially diluted inhibitor. Include control wells with buffer only (0% inhibition) and wells with a known irreversible inhibitor like E-64 (100% inhibition). Incubate at room temperature for 30 minutes.

-

Reaction Initiation: Prepare a 4X substrate solution in Assay Buffer (final concentration should be at or below its Km value). Add 25 µL of this solution to all wells to initiate the reaction. The final volume will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the rate of increase in fluorescence (relative fluorescence units per minute, RFU/min) over 15-30 minutes.

C. Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Normalize the rates to the uninhibited control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2: Workflow for Enzyme Inhibition Kinetics Assay.

Protocol: Determining Reversibility via Rapid Dilution

This experiment distinguishes between reversible and irreversible inhibitors.

A. Methodology:

-

High Concentration Incubation: Prepare two tubes. In Tube A, incubate the enzyme with a high concentration of the test inhibitor (e.g., 10-20x its IC₅₀). In Tube B, incubate the enzyme with a high concentration of an irreversible inhibitor (e.g., E-64). Incubate both for 60 minutes.

-

Rapid Dilution: Dilute the contents of both tubes 100-fold or more into pre-warmed assay buffer containing the fluorogenic substrate. This dilution drastically lowers the concentration of free inhibitor.

-

Activity Measurement: Immediately measure the enzyme activity over time.

B. Expected Results:

-

Reversible Inhibitor (Tube A): Upon dilution, the inhibitor-enzyme complex will dissociate, and enzyme activity will gradually recover over time.

-

Irreversible Inhibitor (Tube B): No significant recovery of enzyme activity will be observed, as the covalent bond is stable.

Synthesis Overview

The synthesis of aza-peptide inhibitors is a specialized area of medicinal chemistry. A common approach involves building the peptide backbone using hydrazine derivatives.

-

Hydrazine Precursor: The synthesis often starts with a protected hydrazine which will become the aza-amino acid.

-

Peptide Coupling: Standard peptide coupling reagents are used to sequentially add amino acids to the N-terminus.

-

Warhead Installation: The electrophilic aldehyde or ketone warhead is typically introduced in the final steps of the synthesis.[17]

Figure 3: High-Level Synthetic Strategy for Aza-Peptide Inhibitors.

Conclusion and Future Directions

Inhibitors derived from Boc-aza-L-leucine are powerful tools for probing the function of cysteine proteases. Their mechanism of reversible covalent inhibition, driven by the formation of a transient hemithioacetal with the active site cysteine, offers a compelling balance of potency and potential safety. The specificity, conferred by the leucine side chain and tunable by extending the peptide backbone, allows for the selective targeting of enzymes implicated in a range of diseases, from parasitic infections to cancer.[1][6][18] Future work in this area will likely focus on optimizing the peptide sequence and warhead chemistry to achieve even greater selectivity and improved pharmacokinetic properties, paving the way for new therapeutic interventions.

References

-

Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. PubMed Central. [Link]

-

Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. PubMed. [Link]

-

Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. PubMed. [Link]

-

What are cysteine protease inhibitors and how do they work?. Patsnap Synapse. [Link]

-

E-64. Wikipedia. [Link]

-

Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite. PLOS ONE. [Link]

-

Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. PubMed Central. [Link]

-

Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. MDPI. [Link]

-

Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. PubMed Central. [Link]

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central. [Link]

-

Aza pep | wdlubellgroup. McGill University. [Link]

-

Peptidyl cyclopropenones: reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases?. PubMed. [Link]

-

Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Request PDF on ResearchGate. [Link]

-

Can Cysteine Protease Cross-Class Inhibitors Achieve Selectivity?. PubMed. [Link]

-

Full article: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Taylor & Francis Online. [Link]

-

Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. ResearchGate. [Link]

-

Synthesis and Evaluation of TAC-Based Inhibitors of Papain as Mimics of Cystatin B. DSpace@MIT. [Link]

-

Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]

-

Novel aza peptide inhibitors and active-site probes of papain-family cysteine proteases. ACS Publications. [Link]

-

Inhibitors of cathepsin B. PubMed. [Link]

-

The mechanism of papain inhibition by peptidyl aldehydes. PubMed. [Link]

Sources

- 1. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wdlubellgroup.com [wdlubellgroup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 6. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The mechanism of papain inhibition by peptidyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptidyl cyclopropenones: reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. E-64 - Wikipedia [en.wikipedia.org]

- 13. agscientific.com [agscientific.com]

- 14. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite | PLOS One [journals.plos.org]

- 15. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Solubility and Stability of Boc-Aza-L-Leucine

Introduction

Boc-aza-L-leucine is a synthetic amino acid analogue of significant interest in medicinal chemistry and drug development. As a member of the aza-peptide family, it features the substitution of the α-carbon with a nitrogen atom, a modification that imparts unique conformational properties and enhanced metabolic stability compared to natural peptides[1][2][3]. The tert-butyloxycarbonyl (Boc) protecting group on the terminal nitrogen allows for its controlled incorporation into peptide sequences during solid-phase or solution-phase synthesis[4][]. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this building block is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the integrity of resulting therapeutic candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-aza-L-leucine, focusing on its solubility in common laboratory solvents and its stability profile under various stress conditions. It offers field-proven insights and detailed experimental protocols to empower researchers to confidently handle and characterize this valuable compound.

Physicochemical Properties of Boc-Aza-L-Leucine

Understanding the fundamental properties of Boc-aza-L-leucine is the first step in its effective application. The presence of the bulky, non-polar Boc group, the flexible leucine side chain, and the polar aza-peptide backbone creates a molecule with distinct solubility and stability characteristics.

-

Appearance: Typically a white to off-white crystalline solid[][8].

-

Key Structural Features: The molecule's behavior is governed by the interplay between the hydrophobic tert-butyl and isobutyl groups, and the hydrogen bonding capabilities of the N-H and C=O moieties. The aza-nitrogen introduces a planar geometry that can influence peptide secondary structure, often promoting β-turn formations[3][9][10].

Solubility Profile

The solubility of Boc-aza-L-leucine is a critical parameter for its use in synthesis, purification, and formulation. Like most Boc-protected amino acids, it exhibits a preference for organic solvents over aqueous media.

General Solubility Characteristics

Boc-protected amino acids are generally soluble in a range of polar aprotic and protic organic solvents due to the hydrophobic nature of the Boc group[4]. The improved solubility in organic solvents is an advantage in many synthetic applications, particularly when compared to their unprotected counterparts[11].

Qualitative Solubility Assessment

A preliminary assessment of solubility is crucial for selecting appropriate solvent systems for reactions, purification, and analysis. The following table summarizes the expected solubility of Boc-aza-L-leucine based on the known behavior of analogous compounds[8][12][13].

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The alkyl groups of the alcohols can interact with the hydrophobic components, while the hydroxyl group can hydrogen bond with the carbamate. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | Good for dissolving non-polar compounds, but may be less effective for the more polar backbone. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Generally less effective at solvating the polar functionalities. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | These solvents cannot effectively solvate the polar carbamate and carboxylic acid groups. |

| Aqueous | Water, Aqueous Buffers | Very Low / Insoluble | The large hydrophobic surface area of the Boc and leucine side groups limits solubility in water[8][14]. |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a common method for determining the solubility of Boc-aza-L-leucine in various solvents.

Objective: To determine the saturation solubility of Boc-aza-L-leucine in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Boc-aza-L-leucine

-

Selected solvents (e.g., DMF, ACN, MeOH, Water)

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation: Add an excess amount of Boc-aza-L-leucine to a known volume (e.g., 1 mL) of the selected solvent in a vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set at 25 °C. Allow the samples to equilibrate for at least 24 hours to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. A standard calibration curve of Boc-aza-L-leucine should be prepared to accurately quantify the concentration in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L.

Stability Profile and Degradation Pathways

While the aza-peptide linkage is known for its enhanced stability against proteolytic degradation, the Boc-aza-L-leucine molecule itself is susceptible to chemical degradation under certain conditions[1][3]. Understanding these liabilities is essential for proper storage, handling, and formulation development. Forced degradation studies are a key tool for identifying potential degradation pathways[15][16].

Key Factors Influencing Stability

-

pH: The most significant factor affecting stability is pH. The Boc group is notoriously labile under acidic conditions, while the rest of the molecule is relatively stable to base[4][17].

-

Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis.

-

Oxidation: While the leucine side chain is relatively robust, oxidative conditions can potentially lead to degradation.

-

Light: Photostability should be assessed, although the chromophores in the molecule are not expected to be highly susceptible to degradation by visible light.

Predicted Degradation Pathways

The primary degradation pathway for Boc-aza-L-leucine is the acid-catalyzed cleavage of the Boc protecting group.

Caption: Acid-catalyzed degradation of Boc-aza-L-leucine.

This reaction proceeds rapidly in the presence of strong acids like trifluoroacetic acid (TFA), which is a feature exploited for its removal during peptide synthesis[4]. However, prolonged exposure to even mildly acidic conditions during storage or in formulation can lead to unwanted deprotection.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is a systematic way to investigate the intrinsic stability of a molecule[15][16][18].

Objective: To identify potential degradation products and degradation pathways for Boc-aza-L-leucine under various stress conditions.

Materials:

-

Boc-aza-L-leucine solution (e.g., 1 mg/mL in ACN/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Heating block or oven

-

HPLC-MS system for analysis

Methodology: The following workflow diagram illustrates the process for a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

-

Sample Preparation: Prepare a stock solution of Boc-aza-L-leucine (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Keep a sample at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a sample to light according to ICH Q1B guidelines.

-

Control: Keep a sample at room temperature, protected from light.

-

-

Incubation: Incubate the samples for various time points (e.g., 2, 8, 24 hours). For acidic and basic conditions, neutralize the samples before analysis.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method.

-

Purity: Quantify the remaining parent compound and the formation of degradation products using HPLC-UV.

-

Identification: Use LC-MS to obtain the mass of any new peaks to identify potential degradation products. The primary expected degradant would be the deprotected aza-L-leucine.

-

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of Boc-aza-L-leucine:

-

Storage Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C) to minimize any potential thermal degradation[][17][].

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and potential oxidation. The compound can be hygroscopic[8].

-

Container: Use a tightly sealed container to prevent moisture uptake[8].

-

pH: Avoid contact with acidic substances during storage and handling to prevent premature deprotection of the Boc group.

Conclusion

Boc-aza-L-leucine is a valuable building block for the synthesis of novel peptidomimetics with enhanced therapeutic potential. Its solubility is highest in polar aprotic solvents such as DMF and DMSO, and it is largely insoluble in aqueous and non-polar media. The primary stability liability is the acid-catalyzed cleavage of the Boc protecting group. By employing the systematic experimental protocols outlined in this guide, researchers can accurately determine the solubility and stability of Boc-aza-L-leucine, enabling its effective use in drug discovery and development workflows. Adherence to proper storage and handling conditions is critical to preserving the quality and integrity of this important synthetic reagent.

References

- Estonian Academy Publishers. (2022, August 18). Aza-peptides: expectations and reality.

- Organic & Biomolecular Chemistry (RSC Publishing). (2022, August 16). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water.

- PubMed. Azapeptides and Their Therapeutic Potential.

- ResearchGate. Azapeptides and Their Therapeutic Potential | Request PDF.

- PMC - NIH. Aza-Amino Acids Disrupt β-Sheet Secondary Structures.

- PMC - NIH. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.

- Qingdao Fengchen Technology and trade. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers.

- Amino Acid Derivatives for Peptide Synthesis.

- CD Formulation. Proteins & Peptides Forced Degradation Studies.

- CP Lab Safety. Boc-aza-DL-leucine, min 97%, 1 gram.

- Sigma-Aldrich. BOC-ON.

- PubChem. N-Boc-L-leucine L-leucine.

- Guidechem. What are the properties and applications of BOC-L-Leucine?.

- PMC - NIH. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.

- Santa Cruz Biotechnology. Boc-aza-DL-leucine | CAS 851653-36-6.

- Benchchem. Physical and chemical properties of Boc-protected amino acids.

- Benchchem. An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.

- BOC Sciences. Boc-L-leucine - (CAS 13139-15-6) - Amino Acids.

- Chem-Impex. Boc-L-leucine hydrate.

- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

- BOC Sciences. Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.

- Cayman Chemical. Fmoc-L-Leucine - PRODUCT INFORMATION.

- ResearchGate. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Request PDF.

- PubMed. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets.

- ACS Publications. Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains.

- BOC Sciences. Boc-L-leucine methyl ester - (CAS 63096-02-6) - Amino Acids.

Sources

- 1. kirj.ee [kirj.ee]

- 2. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. Two consecutive aza-amino acids in peptides promote stable β-turn formation in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Aza-Amino Acids Disrupt β-Sheet Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. benchchem.com [benchchem.com]

- 18. biopharmaspec.com [biopharmaspec.com]

biological activity of Boc-aza-L-leucine

An In-depth Technical Guide to the Biological Activity of Boc-aza-L-leucine

Abstract

Boc-aza-L-leucine is a non-canonical, protected amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its intrinsic biological activity is minimal; however, its strategic incorporation into peptide frameworks imparts significant and predictable biological functions. By replacing the α-carbon of a standard L-leucine residue with a nitrogen atom, the resulting "aza-peptide" gains remarkable resistance to proteolytic degradation, making it an invaluable tool for developing stable and potent therapeutic candidates. This guide elucidates the core principles behind the application of Boc-aza-L-leucine, focusing on its role in creating targeted protease inhibitors, modulating critical cellular pathways such as apoptosis and autophagy, and the experimental workflows required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage aza-peptide technology for advanced therapeutic design.

Introduction: The Strategic Advantage of Aza-Amino Acids in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by endogenous proteases.[1] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a solution to this stability issue.[2]

One of the most effective strategies in creating peptidomimetics is the incorporation of aza-amino acids.[3] In these analogues, the α-carbon of an amino acid is replaced by a nitrogen atom, transforming the amide bond into a more stable semicarbazide linkage.[4] This subtle modification has profound consequences:

-

Enhanced Proteolytic Stability: The aza-peptide bond is not recognized by the active sites of most proteases, dramatically increasing the in-vivo half-life of the resulting molecule.[5]

-

Conformational Constraint: The substitution introduces unique steric and electronic properties that often induce a β-turn conformation, which can enhance binding affinity and selectivity for specific biological targets.[6]

-

Preservation of Side-Chain Interactions: The original amino acid side chain is preserved, allowing the aza-peptide to maintain crucial interactions with its target receptor or enzyme.

Boc-aza-L-leucine is a commercially available, ready-to-use building block for introducing an aza-leucine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[7] The tert-butyloxycarbonyl (Boc) group protects the N-terminus, allowing for controlled, stepwise synthesis.[8] The "activity" of Boc-aza-L-leucine is therefore realized through its application as a strategic tool to create highly stable and targeted bioactive peptides.

Physicochemical Properties of Boc-aza-L-leucine

Understanding the fundamental properties of Boc-aza-L-leucine is essential for its effective application in chemical synthesis.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-aza-L-leucine | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₄ | N/A |

| Molecular Weight | 232.28 g/mol | N/A |

| CAS Number | 94778-71-9 | N/A |

| Appearance | White to off-white solid | [9] |

| Primary Application | Building block for solid-phase peptide synthesis (SPPS) | [7] |

| Key Feature | Boc protecting group for controlled peptide elongation | [10] |

Core Application: Mechanism-Based Protease Inhibition

The primary application of an aza-leucine residue is to act as a transition-state analogue inhibitor of proteases that recognize and cleave peptide bonds adjacent to leucine residues. This is particularly relevant for cysteine proteases, such as caspases.

The Aza-Peptide as a "Molecular Trap"

Proteolytic cleavage involves a nucleophilic attack by an active site residue (e.g., the thiol group of cysteine in a caspase) on the carbonyl carbon of the peptide's scissile bond.[11] When an aza-amino acid is placed at this cleavage site (the P1 position), the mechanism is disrupted. The α-nitrogen atom alters the electronics of the adjacent carbonyl group, making it highly susceptible to nucleophilic attack but preventing the subsequent hydrolysis and release steps of the catalytic cycle.[12] This effectively "traps" the enzyme in a stable, covalent complex, leading to potent and often irreversible inhibition.[13]

Targeting Executioner Caspases in Apoptosis

Apoptosis, or programmed cell death, is a critical physiological process executed by a family of cysteine proteases known as caspases.[14] Executioner caspases, particularly Caspase-3 and Caspase-7, are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[15]

These caspases exhibit distinct substrate specificities, often recognizing a four-amino-acid motif (P4-P3-P2-P1) and cleaving after the aspartate (Asp) residue at the P1 position.[16] While the P1 Asp is crucial, the residues at the P4, P3, and P2 positions determine the selectivity.[17] Several caspases show a preference for large, hydrophobic residues like leucine at these positions.[18] For instance, the optimal recognition sequence for Caspase-9 is Leu-Glu-His-Asp (LEHD).[16]

This specificity makes caspases prime targets for inhibitors designed using Boc-aza-L-leucine. By synthesizing a peptide where a key leucine residue in a caspase recognition motif is replaced by aza-leucine, a highly specific and potent caspase inhibitor can be engineered.

Indirect Biological Activity: Modulation of Leucine-Sensing Pathways

Beyond direct enzyme inhibition, the natural L-leucine amino acid is a potent signaling molecule, most notably in the regulation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[19] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, mTORC1 is activated, which promotes protein synthesis and suppresses autophagy—a cellular recycling process.[20]

Leucine's metabolite, acetyl-CoA, has been shown to activate mTORC1 by promoting the acetylation of the raptor component of the complex.[21][22] This activation of mTORC1 subsequently inhibits the ULK1 complex, a key initiator of autophagy.

While an aza-leucine-containing peptide would not be metabolized in the same way, its structural mimicry could potentially interfere with leucine-sensing proteins (e.g., Sestrin2) that regulate mTORC1 activity. This presents a secondary, albeit less direct, mechanism by which aza-leucine peptides could influence cellular homeostasis, making them interesting tools for studying the intricate balance between anabolic and catabolic processes.

Experimental Workflows and Protocols

Validating the biological activity of a novel peptide derived from Boc-aza-L-leucine requires a multi-step approach, progressing from chemical synthesis to biochemical assays and finally to cell-based functional studies.

Protocol: Solid-Phase Synthesis of an Aza-Peptide

This protocol describes the incorporation of an aza-amino acid into a growing peptide chain using a sub-monomer approach on a solid support.[23][24]

1. Materials:

-

Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).

-

Fmoc-protected amino acids.

-

Boc-aza-L-leucine.

-

Coupling reagents: HATU, HOBt, DIC.

-

Deprotection solution: 20% piperidine in DMF.

-

Solvents: DMF, DCM.

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

-

Standard Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using standard coupling reagents (e.g., HATU/DIPEA in DMF) until the position for aza-leucine incorporation is reached.

-

Aza-Leucine Incorporation:

-

Activate the carboxyl group of Boc-aza-L-leucine using a suitable activator like phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI).[1][25]

-

Add the activated Boc-aza-L-leucine to the deprotected N-terminus of the resin-bound peptide.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.

-

-

Peptide Elongation: Continue coupling the remaining standard amino acids onto the N-terminus of the newly added aza-leucine residue.

-

Cleavage and Deprotection: Once synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm identity and purity via LC-MS.

Causality: The Boc group on the aza-leucine is stable to the basic conditions (piperidine) used for Fmoc removal, ensuring it remains protected until the final acid-mediated cleavage step. This orthogonality is crucial for successful synthesis.[26]

Protocol: In Vitro Caspase-3 Inhibition Assay

This fluorometric assay measures the ability of the synthesized aza-peptide to inhibit the activity of recombinant human Caspase-3.[27][28]

1. Materials:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4.

-

Recombinant active human Caspase-3.

-

Fluorogenic Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

Synthesized aza-peptide inhibitor.

-

96-well black microplate.

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).

2. Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the aza-peptide inhibitor in Assay Buffer (e.g., from 100 µM to 1 pM).

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add 50 µL of Assay Buffer, 10 µL of each inhibitor dilution, and 10 µL of the Caspase-3 enzyme solution. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 30 µL of the Ac-DEVD-AMC substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Hypothetical Data:

| Inhibitor Conc. (nM) | % Inhibition |

| 0.1 | 8.5 |

| 1 | 25.3 |

| 10 | 48.9 |

| 100 | 85.1 |

| 1000 | 98.2 |

| Calculated IC₅₀ | 10.3 nM |

Protocol: Cellular Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay determines if the aza-peptide can protect cells from an induced apoptotic stimulus.[29][30]

1. Materials:

-

Cell line (e.g., Jurkat T-cells).

-

Cell culture medium and supplements.

-

Apoptosis-inducing agent (e.g., Staurosporine).

-

Synthesized aza-peptide inhibitor.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

1X Binding Buffer.

-

Flow cytometer.

2. Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to attach or stabilize overnight.

-

Treatment:

-

Control: Treat cells with vehicle (e.g., DMSO).

-

Apoptosis Induction: Treat cells with Staurosporine (e.g., 1 µM) to induce apoptosis.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of the aza-peptide inhibitor for 1 hour, then add Staurosporine.

-

-

Incubation: Incubate all plates for 4-6 hours at 37°C.

-

Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[31]

-

Data Interpretation:

-

Live Cells: Annexin V (-) / PI (-)

-

Early Apoptotic Cells: Annexin V (+) / PI (-)

-

Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

-

Trustworthiness: This dual-staining method provides a self-validating system. Annexin V identifies the externalization of phosphatidylserine, an early apoptotic event, while PI identifies loss of membrane integrity, a late apoptotic/necrotic event.[32] Observing a dose-dependent decrease in the Annexin V (+) / PI (-) population in the presence of the inhibitor provides strong evidence of its anti-apoptotic activity.

Conclusion and Future Directions

Boc-aza-L-leucine is not merely a chemical reagent but a strategic component for rational drug design. Its primary biological relevance is realized upon its incorporation into peptide scaffolds, where it confers profound resistance to proteolysis and can be engineered to potently and selectively inhibit target enzymes, particularly proteases like caspases. The ability to create stable peptidomimetics opens avenues for developing novel therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders, or for creating research tools to dissect complex cellular pathways.

Future research should focus on expanding the library of aza-peptides based on Boc-aza-L-leucine and screening them against a wider range of proteases with leucine specificity. Furthermore, exploring its use in cyclic peptides and combining it with other non-canonical amino acids could lead to the development of next-generation therapeutics with unparalleled stability and target affinity.

References

-

Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

-

Son, S. M., et al. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Nature Communications. Available at: [Link]

-

Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism of inhibition by aza-peptide aldehydes and ketones.... Available at: [Link]

-

Han, H., & Janda, K. D. (1996). Solid-phase synthesis of C-terminal azapeptides. Tetrahedron Letters. Available at: [Link]

-

Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available at: [Link]

-

Son, S. M., et al. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Nature Communications. Available at: [Link]

-

Bősze, S., et al. (2021). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules. Available at: [Link]

-

Garcia-Ramos, Y., et al. (2009). Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. Organic Letters. Available at: [Link]

-

Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Available at: [Link]

-

Gante, J. (2011). Azapeptides and Their Therapeutic Potential. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Dodd, J. R., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Available at: [Link]

-

Gilon, C., et al. (1999). Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics. The Journal of Organic Chemistry. Available at: [Link]

-

Apollo - University of Cambridge. (2020). Leucine regulates autophagy via acetylation of the mTORC1 component raptor. Available at: [Link]

-

Bősze, S., et al. (2024). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. International Journal of Molecular Sciences. Available at: [Link]

-

Kayagaki, N., et al. (2021). Inflammatory caspase substrate specificities. Journal of Biological Chemistry. Available at: [Link]

-

bioRxiv. (2025). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Available at: [Link]

-

Attia, P. (2020). How amino acids like leucine drive mTOR and affect muscle mass. Available at: [Link]

-

bioRxiv. (2025). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. Available at: [Link]

-

Magrath, J., & Abeles, R. H. (1992). Cysteine Protease Inhibition by Azapeptide Esters. Journal of Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Available at: [Link]

-

Cold Spring Harbor Protocols. (2014). Assaying caspase activity in vitro. Available at: [Link]

-

ResearchGate. (n.d.). Molecular insight into the role of the leucine residue on the L2 loop in the catalytic activity of caspases 3 and 7. Available at: [Link]

-

Springer Nature Experiments. (n.d.). General In Vitro Caspase Assay Procedures. Available at: [Link]

-

ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. Available at: [Link]

-

Devant, P., et al. (2022). Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro. STAR Protocols. Available at: [Link]

-

Ploom, A., & Langel, Ü. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic study of aza-amino acid incorporation into peptide chains: Influence of the steric effect of the side chain. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Boc-L-Leucine in Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.). N-Boc-L-leucine L-leucine. Available at: [Link]

-

Chem-Impex. (n.d.). Boc-L-leucine hydrate. Available at: [Link]

-

ResearchGate. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]

-

Timmer, J. C., & Salvesen, G. S. (2007). Caspases and their substrates. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Walsh, J. L., et al. (2011). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Agard, N. J., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. Proceedings of the National Academy of Sciences. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Aina, O. H., et al. (2007). Small Molecule Protease Inhibitors as Model Peptidomimetics. Current Pharmaceutical Design. Available at: [Link]

-

BuyersGuideChem. (n.d.). Boc-L-(+)-Leucine. Available at: [Link]

Sources

- 1. kirj.ee [kirj.ee]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Small Molecule Protease Inhibitors as Model Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cysteine protease inhibition by azapeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. foundmyfitness.com [foundmyfitness.com]

- 21. researchgate.net [researchgate.net]

- 22. Leucine regulates autophagy via acetylation of the mTORC1 component raptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. General In Vitro Caspase Assay Procedures | Springer Nature Experiments [experiments.springernature.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Apoptosis – NovoCyte Flow Cytometers | アジレント [agilent.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. biocompare.com [biocompare.com]

An In-depth Technical Guide to Boc-aza-L-leucine Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals